3-Fluoro-4-methoxyphenyl-(2-thienyl)methanol
CAS No.:
Cat. No.: VC13409447
Molecular Formula: C12H11FO2S
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11FO2S |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | (3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol |
| Standard InChI | InChI=1S/C12H11FO2S/c1-15-10-5-4-8(7-9(10)13)12(14)11-3-2-6-16-11/h2-7,12,14H,1H3 |
| Standard InChI Key | QDOPVFAKPVIVAQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(C2=CC=CS2)O)F |
| Canonical SMILES | COC1=C(C=C(C=C1)C(C2=CC=CS2)O)F |
Introduction
3-Fluoro-4-methoxyphenyl-(2-thienyl)methanol is a complex organic compound that combines a fluorinated and methoxylated phenyl ring with a thienyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique structural properties. The following sections will delve into its chemical properties, synthesis, and potential applications.
Potential Applications
While specific applications of 3-Fluoro-4-methoxyphenyl-(2-thienyl)methanol are not well-documented, compounds with similar structures are often explored for their biological activity, including potential roles in pharmaceuticals or as intermediates in organic synthesis.
Research Findings and Challenges
Research on this compound is limited, and detailed studies on its biological activity, stability, or environmental impact are not readily available. Further investigation is needed to fully understand its properties and potential uses.
Note:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume